molecular formula C13H17ClN2S B5708374 1-(3-Chloro-2-methylphenyl)-3-cyclopentylthiourea

1-(3-Chloro-2-methylphenyl)-3-cyclopentylthiourea

Cat. No.: B5708374
M. Wt: 268.81 g/mol
InChI Key: JXDKRENUYDTXIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chloro-2-methylphenyl)-3-cyclopentylthiourea is a chemical compound that belongs to the class of thioureas Thioureas are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agriculture, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-2-methylphenyl)-3-cyclopentylthiourea typically involves the reaction of 3-chloro-2-methylaniline with cyclopentyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-2-methylphenyl)-3-cyclopentylthiourea undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Chloro-2-methylphenyl)-3-cyclopentylthiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2-methylphenyl)-3-cyclopentylthiourea involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition can lead to reduced pathogenicity of urease-producing bacteria . The compound’s structure allows it to interact with various biological pathways, making it a versatile tool in scientific research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Chloro-2-methylphenyl)-3-cyclopentylthiourea is unique due to its specific combination of a cyclopentyl group and a chlorinated aromatic ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1-(3-chloro-2-methylphenyl)-3-cyclopentylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2S/c1-9-11(14)7-4-8-12(9)16-13(17)15-10-5-2-3-6-10/h4,7-8,10H,2-3,5-6H2,1H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXDKRENUYDTXIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=S)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200399
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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